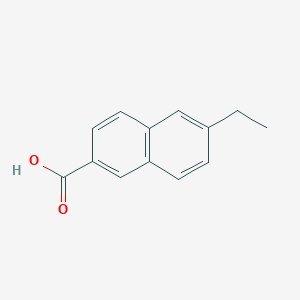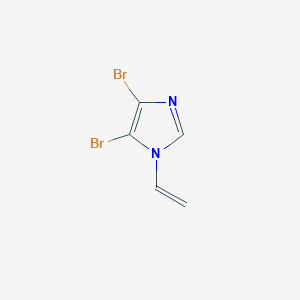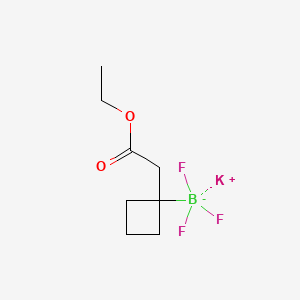
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction typically involves mixing the boronic acid with KHF2 in an appropriate solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and stability of the product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides or iodides), and bases (e.g., K2CO3).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclobutyl moiety is desired .
Propiedades
Fórmula molecular |
C8H13BF3KO2 |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
Clave InChI |
ASVJNLAAMNKQSY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
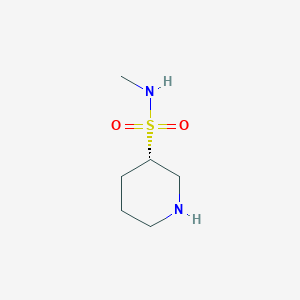
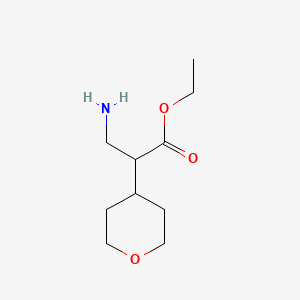
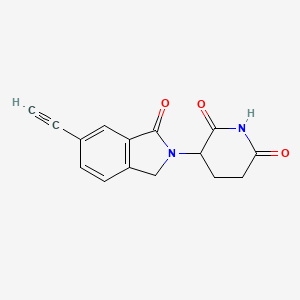

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)

![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
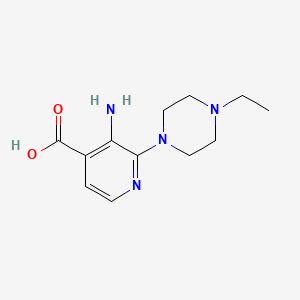
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
